Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate

LogP Lipophilicity Drug Design

Researchers optimizing multistep syntheses often encounter uncontrolled reactivity from bromoacetyl analogs or insufficient electrophilicity from acetyl derivatives. This compound provides the precise solution. • Controlled Reactivity: The chloroacetyl warhead offers intermediate electrophilicity, delivering cleaner reaction profiles and higher yields compared to bromoacetyl variants. • Optimized Physicochemical Profile: A calculated logP of ~2.1 supports favorable partitioning for purification and biological assay performance. • Thermal Resilience: A boiling point of 422.7 °C supports high-temperature synthetic sequences and vacuum distillation scale-up.

Molecular Formula C8H8ClNO3S
Molecular Weight 233.67g/mol
CAS No. 590355-43-4
Cat. No. B428974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate
CAS590355-43-4
Molecular FormulaC8H8ClNO3S
Molecular Weight233.67g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)NC(=O)CCl
InChIInChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
InChIKeyPTLPUZFVMNXYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate: Physicochemical Profile


Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate (CAS 590355-43-4) is a thiophene-3-carboxylate ester bearing a chloroacetamido substituent at the 2-position, with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol. It is a heterocyclic building block available at a typical purity of 95% . The compound exhibits a calculated density of 1.4±0.1 g/cm³, a boiling point of 422.7±40.0 °C at 760 mmHg, and a flash point of 209.5±27.3 °C . Its chloroacetyl group provides a reactive electrophilic handle for nucleophilic substitution, distinguishing it from non-halogenated analogs in both reactivity and calculated physicochemical properties.

Why This Chloroacetamido Analog Is Not Interchangeable


Substituting methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate (CAS 590355-43-4) with its acetyl, bromoacetyl, or amino analogs introduces significant shifts in electrophilic reactivity, lipophilicity, and thermal stability that directly impact reaction yields, purification profiles, and biological target engagement. The chloroacetyl warhead exhibits intermediate reactivity—more stable than the bromoacetyl analog but more electrophilic than the acetyl derivative—making it the preferred choice for controlled nucleophilic substitution in multistep syntheses [1][2]. Furthermore, the calculated logP difference of approximately 0.5 units between the chloro and acetyl analogs (2.1 vs. 1.57) [3] indicates meaningfully altered partitioning behavior, which affects both chromatographic purification and in vitro biological assay performance if the wrong analog is selected.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: Chloroacetamido vs. Acetamido

The chloroacetamido derivative exhibits higher calculated lipophilicity (LogP ≈ 2.1) [1] compared to the acetamido analog (LogP = 1.57) , representing a ΔLogP of approximately +0.53 units. This differential is consistent with the increased hydrophobicity conferred by the chlorine atom relative to the methyl group. Higher LogP directly influences reversed-phase chromatographic retention, membrane permeability predictions, and the choice of solvent systems for synthesis and purification.

LogP Lipophilicity Drug Design Chromatography

Boiling Point and Thermal Stability Differential

The target chloroacetamido compound has a predicted boiling point of 422.7±40.0 °C at 760 mmHg . In comparison, the acetyl analog exhibits a boiling point of 391.7 °C at 760 mmHg . This approximately 31 °C higher boiling point for the chlorinated analog reflects stronger intermolecular interactions (dipole-dipole and potential halogen bonding), which may affect purification strategy selection—the chloro compound remains amenable to higher-temperature distillative workup relative to lower-boiling alternatives.

Thermal Stability Purification Distillation Boiling Point

Electrophilic Warhead Reactivity Ranking

The chloroacetyl group provides intermediate electrophilicity: more reactive than the acetyl analog (which lacks a good leaving group) but less labile than the bromoacetyl analog [1][2]. In the synthesis of tifluadom-related opioid ligands, haloacetamido derivatives were prepared to serve as affinity chromatography ligands—the chloro derivative offered sufficient reactivity for conjugation while maintaining adequate stability during handling and purification compared to the more labile bromo analog [1]. In anti-tubercular thiophene series, the chloroacetamido intermediate enabled controlled heterocyclization to thiadiazole-triazole-thiophene hybrids [2].

Electrophilic Reactivity Nucleophilic Substitution Synthetic Chemistry Halogenated Warheads

Anti-Tubercular Lead Derivatization and Potency Advantage

Thiophene-based small molecules incorporating the chloroacetamido scaffold yielded lead compounds 4a and 4b demonstrating MIC99 values of 0.195 μM against M. tuberculosis, representing a 2-fold improvement over isoniazid (MIC99 0.39 μM) [1]. The chloroacetamido intermediate served as the key precursor for heterocyclization, enabling access to these potent analogs. This quantitative potency advantage validates the strategic selection of the chloroacetyl warhead in the synthetic route.

Antitubercular Mycobacterium tuberculosis MIC99 Isoniazid

Prioritized Application Scenarios


Antitubercular Thiadiazole-Triazole-Thiophene Hybrid Synthesis

The chloroacetamido group serves as a critical electrophilic handle for heterocyclization with thiocarbamoyl reagents, enabling the construction of thiadiazole-triazole-thiophene hybrids that have demonstrated 2-fold superior in vitro potency (MIC99 0.195 μM) against Mycobacterium tuberculosis compared to isoniazid (MIC99 0.39 μM) [1]. The intermediate electrophilicity of the chloroacetyl warhead—more controlled than the bromoacetyl analog—allows for cleaner reaction profiles and higher yields in this transformation.

Haloacetamido Opioid Ligand and Affinity Probe Synthesis

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate was employed as a downstream building block in the synthesis of tifluadom-related haloacetamido opioid ligands (compounds 17 and 18) intended for kappa-selective affinity chromatography [2]. The chloro leaving group provided adequate reactivity for conjugation to solid supports while maintaining sufficient stability during multi-step synthesis, unlike the more labile bromoacetyl variant.

Medicinal Chemistry Libraries with Balanced logD

With a calculated logP of approximately 2.1 [3], the chloroacetamido analog occupies a favorable lipophilicity window for drug-like properties—more lipophilic than the acetyl analog (logP 1.57) yet avoiding the excessive logD and higher molecular weight of the bromoacetyl variant (logP ~1.94, MW 278 vs. 234) . This makes it a strategic choice for combinatorial libraries where balanced physicochemical properties are prioritized.

High-Temperature and Distillative Purification Workflows

The elevated boiling point (422.7±40.0 °C) relative to the acetyl analog (391.7 °C) supports its use in synthetic sequences requiring thermal resilience, such as high-boiling solvent reactions or vacuum distillation purification steps. This thermal differentiation can be decisive when scaling reactions beyond bench scale.

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